Vasonatrin Peptide Trifluoroacetate is a synthetic peptide that serves as a unique chimera of atrial natriuretic peptide and C-type natriuretic peptide. This compound, composed of 27 amino acids, integrates the venodilating properties of C-type natriuretic peptide and the natriuretic actions of atrial natriuretic peptide, while also exhibiting distinct arterial vasodilating effects not found in either parent peptide. Its synthesis and characterization have significant implications for cardiovascular and renal therapies, particularly in conditions involving fluid overload and hypertension.
Vasonatrin Peptide is classified as a synthetic natriuretic and vasorelaxing peptide. It is derived from two naturally occurring peptides: atrial natriuretic peptide, which is secreted by the heart, and C-type natriuretic peptide, produced by endothelial cells. The compound has been studied for its potential therapeutic applications in managing cardiovascular diseases due to its ability to induce vasodilation and promote natriuresis (the excretion of sodium in urine) .
The synthesis of Vasonatrin Peptide Trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of trifluoroacetic acid in the synthesis process aids in the cleavage of the synthesized peptide from the resin while also facilitating purification steps .
Vasonatrin Peptide has a well-defined molecular structure characterized by its sequence of 27 amino acids. The structure includes:
The specific sequence is designed to optimize its biological activity while minimizing degradation .
Vasonatrin Peptide Trifluoroacetate participates in several biochemical reactions primarily related to its role as a signaling molecule in cardiovascular physiology. Key reactions include:
The mechanism involves receptor-mediated activation that triggers downstream signaling pathways affecting vascular tone and renal function .
Vasonatrin Peptide exerts its effects primarily through the activation of guanylate cyclase receptors on target cells. This leads to:
Data indicates that Vasonatrin Peptide may also modulate other signaling pathways involved in cardiovascular homeostasis .
Relevant analyses include stability studies under various conditions, which confirm its viability for therapeutic applications .
Vasonatrin Peptide Trifluoroacetate has several scientific uses:
The unique properties of Vasonatrin Peptide make it a valuable subject for ongoing research aimed at improving cardiovascular health outcomes .
Vasonatrin Peptide (VNP) represents a groundbreaking achievement in rational peptide design, created through the strategic fusion of two endogenous natriuretic peptides: atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). This chimeric construct combines the 22-amino acid ring structure of CNP with the 5-amino acid C-terminal tail of ANP (sequence: H-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH) [1] [9]. The resulting 27-amino acid polypeptide (molecular formula: C₁₂₃H₁₉₈N₃₆O₃₆S₃; MW: 2865.36 Da) preserves the critical disulfide bridge between Cys⁶ and Cys²² that defines the natriuretic peptide family's structural motif, essential for receptor binding and biological activity [9].
The molecular hybridization strategy was designed to leverage complementary biological properties: CNP contributes potent venodilatory actions and cardiovascular protective effects, while ANP provides robust natriuretic and diuretic activities absent in native CNP [1] [4]. Remarkably, VNP demonstrates emergent biological properties beyond its parent peptides, including unique arterial vasodilating actions not associated with either ANP or CNP [4] [9]. This synergistic enhancement stems from VNP's ability to engage both NPR-A (preferentially activated by ANP) and NPR-B (preferentially activated by CNP) guanylyl cyclase-coupled receptors, resulting in a broader pharmacological profile than either native peptide alone [1].
Table 1: Structural Components of VNP Chimera
Component | Amino Acid Sequence | Biological Contribution | Structural Features |
---|---|---|---|
CNP-derived core | GLSKGCFGLKLDRIGSMSGLGC (1-22) | Venodilatory actions, cardiovascular protection | 22-AA sequence with conserved disulfide bridge (Cys⁶-Cys²²) |
ANP-derived C-terminus | NSFRY (23-27) | Natriuretic/diuretic actions, renal effects | Hydrophobic C-terminal extension |
Full VNP sequence | GLSKGCFGLKLDRIGSMSGLGCNSFRY | Combined vascular/renal actions plus unique arterial effects | 27-AA chimera with ring structure + tail |
Vasonatrin Peptide Trifluoroacetate is synthesized using Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, which provides precise control over the complex 27-amino acid sequence [10]. The process begins with Rink amide resin (0.46 meq/g substitution) that is swelled in N,N-dimethylformamide (DMF) for optimal reagent accessibility [8]. Sequential coupling of Fmoc-protected amino acids employs activation with N,N'-diisopropylcarbodiimide (DIC) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in DMF at 75°C under microwave irradiation (30W, 5 minutes per coupling), significantly enhancing coupling efficiency and reducing synthesis time compared to conventional methods [10].
The synthesis encounters significant challenges at hydrophobic segments (particularly Leu-rich regions) and during disulfide bond formation. To address aggregation during chain elongation, pseudoproline dipeptide derivatives and strategic backbone amide protection are incorporated to disrupt secondary structure formation [10]. Following complete chain assembly, the protected peptide-resin undergoes cleavage and global deprotection using a trifluoroacetic acid (TFA)-based cocktail (TFA/TIS/water: 96:2:2 v/v) for 90-120 minutes, simultaneously liberating the peptide from the resin and removing side-chain protecting groups [8] [9]. This critical step introduces the trifluoroacetate counterion, as protonated basic residues (Lys, Arg) form salts with TFA⁻, yielding VNP as a TFA salt [3].
Crude VNP-TFA purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on C₁₈ columns with acetonitrile/water gradients containing 0.1% TFA, achieving typical purity >95.4% as confirmed by analytical HPLC and mass spectrometry (theoretical MW: 2865.36; observed: 2865.3) [9]. The trifluoroacetate salt form enhances solubility and stability during handling and storage, but introduces complications for biological applications due to TFA's potential interference with biological assays and in vivo effects [3] [5].
The replacement of trifluoroacetate counterions in VNP preparations is essential for eliminating potential biological interference during research applications. TFA residues can cause unpredictable experimental fluctuations: at nanomolar concentrations, TFA influences cell culture experiments by inhibiting growth at low concentrations (≥10 nM) while promoting proliferation at higher doses (0.5-7.0 mM) [9]. Furthermore, TFA can trifluoroacetylate amino groups in proteins and phospholipids, potentially inducing unwanted antibody responses in vivo and interfering with structural studies through spectral absorption artifacts [5] [9].
Three principal methodologies have been optimized for VNP counterion exchange:
Iterative Lyophilization from HCl: Dissolving VNP-TFA in 0.1M HCl followed by incubation (5 min) and lyophilization, repeated through 4 cycles. This approach replaces TFA⁻ with Cl⁻ through proton competition, but risks peptide degradation at low pH and incomplete exchange (typically 80-90% efficiency) [5]. HCl-saturated organic solvents (acetonitrile or tert-butanol) significantly improve exchange efficiency (>95%) in fewer cycles (1-2 repetitions) by leveraging altered pKa values in non-aqueous environments (TFA pKa in acetonitrile = 12.65 vs. 0.2 in water) [5].
Solid-Phase Extraction (SPE) Chromatography: A novel single-step approach using C₁₈ SPE cartridges pre-conditioned with acetic acid or HCl-saturated solvents. VNP-TFA is loaded and washed with HCl/acetic acid solutions, simultaneously purifying the peptide and exchanging counterions. This method achieves >99% TFA removal (residual TFA <0.36%) with peptide recoveries of 82-97%, while avoiding harsh acidic conditions that could degrade VNP [8].
Ion-Exchange Resins: Anion-exchange resins functionalized with quaternary ammonium groups selectively bind TFA⁻ while releasing VNP with the desired counterion (acetate or chloride). Optimization requires careful control of peptide loading capacity and elution conditions to prevent resin overloading and ensure complete TFA removal [3] [8].
Table 2: Counterion Exchange Method Comparison for VNP
Method | Conditions | Efficiency | Advantages | Limitations |
---|---|---|---|---|
HCl Lyophilization | 0.1M HCl, 4 cycles | 80-90% TFA removal | Simple equipment requirements | Acid-induced degradation risk; incomplete removal |
Organic HCl Saturation | HCl-saturated ACN or tBuOH, 1-2 cycles | >95% TFA removal | Higher efficiency; reduced cycles | Requires anhydrous solvent preparation |
SPE Chromatography | HCl/AcOH-conditioned C₁₈ cartridges | >99% TFA removal (<0.36% residual) | Single-step purification/exchange; mild conditions | Requires method optimization per peptide |
Ion-Exchange Resin | Quaternary ammonium resins | 90-98% TFA removal | Scalable for larger quantities | Potential peptide adsorption losses |
Post-exchange analytical verification employs multiple complementary techniques: ion chromatography quantifies anion content (TFA⁻ vs. Cl⁻); ¹⁹F-NMR detects residual trifluoromethyl groups; attenuated total reflectance Fourier-transform infrared spectroscopy (ATR FT-IR) monitors the disappearance of distinctive TFA carbonyl stretches at 1673 cm⁻¹ [3] [8]. These rigorous controls ensure VNP preparations maintain structural integrity (confirmed by LC-MS) and disulfide pairing (critical for NPR receptor activation) following counterion exchange [8] [9]. The optimized hydrochloride or acetate forms of VNP provide enhanced biological relevance for research applications by eliminating TFA-associated artifacts while preserving the peptide's unique cardiovascular and renal activities [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: